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Compound of Interest

Compound Name: EF-1502

Cat. No.: B1671116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Note: Initial searches for "EF-1502" did not yield relevant results. The information presented

here pertains to FS-1502, an anti-HER2 antibody-drug conjugate, which is likely the intended

subject of inquiry.

Introduction
FS-1502 is an investigational antibody-drug conjugate (ADC) targeting human epidermal

growth factor receptor 2 (HER2). It represents a promising therapeutic strategy for patients with

HER2-expressing advanced solid tumors, particularly metastatic breast cancer. This guide

provides a comprehensive overview of the pharmacodynamics of FS-1502, based on available

preclinical and clinical data.

Core Components and Mechanism of Action
FS-1502 is comprised of three key components:

A monoclonal antibody: An anti-HER2 antibody derived from trastuzumab, which provides

specificity for HER2-expressing tumor cells.[1]

A cytotoxic payload: Monomethyl auristatin F (MMAF), an antimitotic agent that inhibits

tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3]
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A linker: A cancer-selective cleavable β-glucuronide linker designed for stable circulation and

tumor-selective release of the payload.[1][2][4]

The conjugation of the linker and payload to the antibody is achieved through a site-specific

chemoenzymatic method, ensuring a well-defined drug-to-antibody ratio (DAR).[1]

Signaling Pathway and Mechanism of Action
The proposed mechanism of action for FS-1502 follows the established paradigm for ADCs.
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Caption: General mechanism of action for FS-1502.
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Preclinical Pharmacodynamics
In vitro studies have demonstrated that FS-1502 induces more potent target-dependent

cytotoxicity and cell cycle arrest compared to ado-trastuzumab emtansine (T-DM1).[5] In

xenograft mouse models, FS-1502 has shown potent antitumor activity in tumors with both high

and low HER2 expression, including models resistant to T-DM1.[1] It was also observed to

accumulate in HER2-positive breast cancer cells (JIMT-1) without significant accumulation in

other organs.[1]

Note: Detailed experimental protocols for these preclinical studies are not publicly available.

Clinical Pharmacodynamics: Phase 1a/1b Trial
(NCT03944499)
A multicenter, single-arm, open-label, dose-escalation (Phase 1a) and dose-expansion (Phase

1b) study was conducted to evaluate the safety, tolerability, and antitumor activity of FS-1502 in

patients with HER2-expressing advanced solid tumors.[4][6]

Experimental Protocol: Phase 1a/1b Clinical Trial
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Caption: Workflow of the Phase 1a/1b clinical trial for FS-1502.
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Patient Population: Adult patients with HER2-expressing advanced malignant solid tumors who

had progressed on, were intolerant to, or had no available standard therapy.[4][5] The phase 1b

expansion cohort specifically enrolled patients with histologically or cytologically confirmed

HER2-positive metastatic breast cancer who had received two or more prior lines of therapy.[5]

Study Design:

Phase 1a (Dose Escalation): A "3+3" dose-escalation design was used to determine the

safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D)

of FS-1502.[4]

Phase 1b (Dose Expansion): Patients were treated at the RP2D to further evaluate the

antitumor activity and safety of FS-1502.[6]

Treatment: FS-1502 was administered intravenously. Dosing schedules of every 3 weeks

(Q3W) and every 4 weeks (Q4W) were evaluated during dose escalation.[6] The determined

RP2D was 2.3 mg/kg Q3W.[4][5]

Efficacy Results
The following table summarizes the key efficacy outcomes from the Phase 1b portion of the

study in patients with HER2-positive breast cancer treated at the RP2D of 2.3 mg/kg.
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Efficacy Endpoint Result 95% Confidence Interval

Best Overall Response Rate

(ORR)
53.7% 41.1% - 66.0%

Confirmed ORR 37.5% 25.8% - 50.0%

Complete Response (CR) 3.0% -

Partial Response (PR) 50.7% -

Stable Disease (SD) 34.3% -

Disease Control Rate (DCR) 88.1% 77.8% - 94.7%

Median Time to Response 2.7 months 1.2 - Not Reached

Median Progression-Free

Survival (PFS)
15.5 months 4.6 - Not Reached

Data based on a cutoff date of December 24, 2022.[5][6]

Safety and Tolerability
FS-1502 was generally well-tolerated. Dose-limiting toxicities (DLTs) were observed in one

patient each at the 3.0 mg/kg and 3.5 mg/kg dose levels.[4][5] The MTD was not reached.[4][5]

The following table summarizes the most common treatment-related adverse events (TRAEs)

observed in the overall study population.

Adverse Event Any Grade Grade ≥3

Increased Aspartate

Aminotransferase (AST)
66.7% -

Hypokalemia 51.3% 15.3%

Increased Alanine

Aminotransferase (ALT)
44.0% -

Decreased Platelet Count - 8.0%
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Data based on the overall study population (n=150).[2]

Serious drug-related adverse events were reported in 9.3% of patients, with the most common

being decreased platelet count (2.7%).[2]

Conclusion
FS-1502 has demonstrated a manageable safety profile and promising antitumor activity in

patients with HER2-positive advanced breast cancer. Its mechanism of action, leveraging a

proven target with a potent cytotoxic payload and a selective linker, supports its continued

clinical development. Further randomized controlled trials are necessary to confirm the efficacy

and safety of FS-1502 in this patient population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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